1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is a synthetic organic compound that belongs to the indazole family, which consists of heterocyclic compounds featuring a fused benzene and pyrazole ring. This compound is characterized by a cyclopentyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole structure. The unique arrangement of these substituents makes it of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, making them valuable in drug discovery and development. This specific compound may exhibit properties that are beneficial for therapeutic applications, particularly in targeting specific receptors or pathways within biological systems.
The synthesis of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One effective route involves the reaction of cyclopentyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions to form the indazole structure.
A typical synthesis might include the following steps:
Yield and purity can be optimized by adjusting reaction times, temperatures, and concentrations .
The molecular formula for 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is , with a molecular weight of approximately 232.30 g/mol. The structure features a five-membered cyclopentyl ring attached to the indazole core, which contributes to its unique physical and chemical properties.
Key structural data includes:
1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole can undergo several chemical reactions:
These reactions highlight the compound's potential for further derivatization and functionalization in synthetic chemistry .
The choice of reagents and conditions significantly impacts the yield and selectivity of these reactions. For instance, using polar aprotic solvents often enhances nucleophilic substitution reactions involving fluorinated compounds.
The mechanism of action for 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole likely involves its interaction with specific biological targets such as receptors or enzymes. The compound may modulate activity through binding interactions that influence cellular signaling pathways.
Research indicates that similar indazole derivatives have shown efficacy in modulating cannabinoid receptor activity, suggesting potential applications in pain management and other therapeutic areas . The exact molecular interactions would require further investigation through biochemical assays.
Key chemical properties include:
Data from spectral analyses (NMR, IR) provide insights into functional groups present and confirm structural integrity .
1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole has potential applications across various fields:
Research continues into its biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies .
Indazole derivatives constitute a privileged scaffold in contemporary drug discovery due to their versatile binding capabilities and tunable pharmacokinetic profiles. As bicyclic aromatic systems comprising fused benzene and pyrazole rings, indazoles exhibit distinct tautomeric behavior (1H- vs. 2H- forms), with the 1H-tautomer demonstrating superior thermodynamic stability in biological environments [4] . This molecular framework serves as the chemical foundation for numerous therapeutic agents across oncology, anti-infectives, and inflammation. The scaffold's bioisosteric equivalence to indoles and purines enables targeted modulation of diverse biological pathways while maintaining favorable drug-like properties [7]. Clinically validated indazole-containing drugs include the PARP inhibitor niraparib (ovarian cancer), the multi-kinase inhibitor pazopanib (renal cell carcinoma), and the anti-inflammatory benzydamine, collectively demonstrating the scaffold's therapeutic significance . Within this chemical landscape, 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole emerges as a strategically engineered analogue designed to exploit specific structure-activity relationships (SAR) through its unique substitution pattern.
The indazole nucleus delivers three critical advantages in rational drug design:
Table 1: Structural Features of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole
Structural Parameter | Value/Description | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₄H₁₇FN₂ | Balanced lipophilicity (cLogP ~3.2) |
Molecular Weight | 232.30 g/mol | Compliance with Lipinski guidelines |
SMILES Notation | FC1=CC2=C(C=C1)C(CC)=NN2C3CCCC3 | Precise atom connectivity specification |
N1-Substituent | Cyclopentyl | Enhanced membrane permeability |
C3-Substituent | Ethyl | Steric bulk optimization |
C6-Substituent | Fluoro | Electron-withdrawing modulation |
The targeted decoration of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole creates a synergistic pharmacophore with optimized bioactivity:
N1-Cyclopentyl Group: This alicyclic substituent provides conformational rigidity while maintaining moderate lipophilicity (π ≈ 2.1). Unlike bulkier N1-aryl groups that may impede target access, the cyclopentyl moiety enhances metabolic stability without excessive molecular weight inflation. Comparative studies indicate cyclopentyl-substituted indazoles exhibit 3-5× longer microsomal half-lives versus methyl analogues while avoiding the plasma protein binding issues of phenyl derivatives [4] . This substitution is a strategic compromise between steric protection and pharmacokinetic optimization.
C3-Ethyl Group: Positioned ortho to the pyrazole nitrogens, the ethyl substituent exerts steric-electronic control over binding interactions. While smaller methyl groups provide insufficient hydrophobic contact, bulkier propyl/butyl chains induce unfavorable van der Waals clashes in enzyme pockets. The ethyl group strikes an optimal balance, contributing -0.56 kcal/mol binding energy through hydrophobic interactions while maintaining target compatibility [7]. This substituent also reduces oxidative metabolism at C3 compared to hydrogen or halogens, as evidenced by reduced CYP3A4-mediated degradation in hepatocyte models.
C6-Fluoro Atom: This strategically positioned halogen delivers triple functionality: (1) Strong electron-withdrawing effect (-I, σ = 0.78) modulates ring electron density, enhancing hydrogen bond acceptor capacity of adjacent nitrogens; (2) Bioisosteric mimicry of enzyme binding groups; (3) Blockade of CYP-mediated oxidation at C6/C7 positions. Fluorine's small atomic radius (1.47 Å) prevents steric disruption while its high electronegativity improves cell membrane penetration. In biochemical assays, 6-fluoroindazoles consistently demonstrate 2-3× potency enhancements over non-halogenated analogues against kinase targets [1] [7].
Table 2: Impact of Substituents on Indazole Pharmacokinetic Parameters
Position | Substituent | Lipophilicity (ΔlogP) | Metabolic Stability (t½, min) | Protein Binding (% bound) |
---|---|---|---|---|
N1 | Methyl | +0.51 | 18.7 ± 2.3 | 78.2 ± 3.1 |
N1 | Cyclopentyl | +1.87 | 42.5 ± 3.6* | 85.1 ± 2.4 |
N1 | Phenyl | +2.33 | 38.9 ± 2.8 | 92.6 ± 1.8 |
C3 | H | Reference | 15.3 ± 1.9 | 76.5 ± 2.7 |
C3 | Methyl | +0.32 | 21.5 ± 2.1 | 79.1 ± 3.0 |
C3 | Ethyl | +0.89 | 32.8 ± 2.5* | 81.3 ± 2.8 |
C6 | H | Reference | 19.2 ± 2.0 | 77.8 ± 2.9 |
C6 | Fluoro | +0.14* | 35.6 ± 3.2* | 79.5 ± 3.2 |
*Data derived from indazole analogue studies [4] [7]
When benchmarked against therapeutic indazole agents, 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole reveals distinctive molecular advantages and limitations:
Comparison with Ruthenium Complexes (KP1019/BOLD-100): The anticancer agents KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) and its derivative BOLD-100 utilize unsubstituted indazole as redox-active ligands for ruthenium coordination. In contrast, 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole features optimized lipophilicity (clogP 3.5 vs. KP1019's -0.2) enabling superior passive diffusion across cell membranes without requiring transferrin-mediated transport. The cyclopentyl and ethyl substituents provide steric protection against enzymatic degradation, potentially addressing the rapid plasma clearance observed with KP1019 in phase I trials [5] [6]. Notably, the fluoro substituent at C6 may enhance target affinity through halogen bonding interactions unavailable to the parent indazole in metal complexes.
Comparison with Pazopanib: This FDA-approved VEGFR inhibitor (renal carcinoma) contains a 1H-indazole core with methyl substitution at N1 and sulfonamide at C3. 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole replaces the polar sulfonamide with a hydrophobic ethyl group, shifting target specificity toward different kinase families. Molecular modeling suggests the cyclopentyl moiety occupies a distinct hydrophobic region compared to pazopanib's 2,3-dimethylindole group, potentially reducing off-target effects against FGFR while maintaining affinity for Abl-related targets [7] . The C6-fluoro atom may compensate for electron donation from pazopanib's dimethylamino group through alternative electrostatic interactions.
Therapeutic Implications: Unlike metal-complexed indazoles that exert activity through DNA binding and redox cycling, or multi-targeted kinase inhibitors like pazopanib, 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole's balanced lipophilicity and steric profile suggest potential for CNS-penetrant targets or intracellular enzyme inhibition. Its molecular weight (232.30) falls significantly below pazopanib's 438 g/mol, potentially improving bioavailability. However, absence of hydrogen bond donors may limit engagement with polar catalytic sites, necessitating strategic lead optimization for specific therapeutic applications.
Table 3: Structural and Property Comparison with Clinical Indazole Derivatives
Parameter | 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole | KP1019/BOLD-100 | Pazopanib |
---|---|---|---|
Molecular Weight | 232.30 | 465.98 (KP1019) | 437.52 |
logP (calculated) | 3.2 | -0.2 | 4.5 |
H-Bond Donors | 0 | 2 (indazole N-H) | 3 |
H-Bond Acceptors | 3 (N2, F, N1) | 6 | 8 |
Rotatable Bonds | 3 | 0 | 8 |
PSA (Ų) | 20.5 | 84 | 98 |
Key Substituents | N1: Cyclopentyl, C3: Ethyl, C6: F | Unsubstituted indazole ligands | N1: Methyl, C3: Sulfonamide |
Therapeutic Category | Investigational | Phase II anticancer (BOLD-100) | FDA-approved kinase inhibitor |
Structural Advantages | Enhanced lipophilicity, metabolic stability | Redox activity, transferrin targeting | Broad kinase affinity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7